2-Chloro-2,3,3,3-tetrafluoropropanoic acid

Descripción

BenchChem offers high-quality 2-Chloro-2,3,3,3-tetrafluoropropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-2,3,3,3-tetrafluoropropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-chloro-2,3,3,3-tetrafluoropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HClF4O2/c4-2(5,1(9)10)3(6,7)8/h(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPGRVJNNAIZAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(F)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HClF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30476698 | |

| Record name | 2-Chloro-2,3,3,3-tetrafluoropropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6189-02-2 | |

| Record name | 2-Chloro-2,3,3,3-tetrafluoropropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

"2-Chloro-2,3,3,3-tetrafluoropropanoic acid" properties

An In-Depth Technical Guide to 2-Chloro-2,3,3,3-tetrafluoropropanoic Acid: Properties, Synthesis, and Applications

Foreword for the Modern Researcher

The introduction of fluorine and chlorine atoms into organic molecules has been a cornerstone of innovation in medicinal chemistry and materials science. These halogens can dramatically alter a compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This guide focuses on a particularly intriguing molecule: 2-Chloro-2,3,3,3-tetrafluoropropanoic acid. While specific experimental data for this compound is not extensively available in public literature, its structural similarity to the well-characterized 2,3,3,3-tetrafluoropropanoic acid allows for a scientifically grounded exploration of its properties and potential. This document, therefore, serves as both a repository of known information and a forward-looking guide for researchers interested in harnessing the potential of this unique halogenated carboxylic acid.

Molecular Identity and Physicochemical Properties

2-Chloro-2,3,3,3-tetrafluoropropanoic acid is a synthetic, halogenated carboxylic acid. The presence of a trifluoromethyl group, a fluorine atom, and a chlorine atom all on the second carbon atom of a propanoic acid backbone makes it a chiral molecule with a stereocenter at the C2 position.

Table 1: Key Identifiers and Computed Properties of 2-Chloro-2,3,3,3-tetrafluoropropanoic acid

| Property | Value | Source |

| IUPAC Name | 2-chloro-2,3,3,3-tetrafluoropropanoic acid | [1] |

| CAS Number | 6189-02-2 | [1] |

| Molecular Formula | C₃HClF₄O₂ | [1] |

| Molecular Weight | 180.48 g/mol | [1] |

| Canonical SMILES | C(=O)(C(C(F)(F)F)(F)Cl)O | [1] |

| InChIKey | HHPGRVJNNAIZAR-UHFFFAOYSA-N | [1] |

Comparative Physicochemical Properties

Table 2: Comparison of Physicochemical Properties

| Property | 2,3,3,3-tetrafluoropropanoic acid (Analog) | 2-Chloro-2,3,3,3-tetrafluoropropanoic acid (Predicted) |

| Molecular Weight | 146.04 g/mol [5] | 180.48 g/mol [1] |

| Melting Point | 28.2 °C[2] | Likely a low-melting solid or liquid at room temperature |

| Boiling Point | 120 °C[2] | Expected to be >120 °C |

| Solubility | Soluble in dichloromethane and slightly soluble in chloroform and methanol.[2] | Expected to have similar solubility in polar organic solvents. |

| Acidity (pKa) | Expected to be a strong acid due to the electron-withdrawing fluorine atoms. | Expected to be a stronger acid than its non-chlorinated analog due to the additional inductive effect of the chlorine atom. |

Synthesis and Purification

A likely precursor for the synthesis is 2,3,3,3-tetrafluoropropene. The synthesis could proceed through the chlorination of the double bond, followed by oxidation and hydrolysis.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of 2-Chloro-2,3,3,3-tetrafluoropropanoic acid.

Experimental Protocol (Hypothetical):

-

Chlorination of 2,3,3,3-tetrafluoropropene: In a suitable reactor equipped with a UV lamp, 2,3,3,3-tetrafluoropropene is reacted with chlorine gas (Cl₂) under UV irradiation to yield 1,2-dichloro-2,3,3,3-tetrafluoropropane. The reaction progress would be monitored by GC-MS.

-

Oxidation and Esterification: The resulting dichloroalkane is then subjected to oxidative cleavage. A strong oxidizing agent like potassium permanganate (KMnO₄) in a suitable solvent system could be used to cleave the C1-C2 bond, leading to a carboxylic acid precursor. Subsequent esterification, for example, by reaction with ethanol in the presence of an acid catalyst, would yield an ethyl ester.

-

Hydrolysis: The final step involves the hydrolysis of the ester to the carboxylic acid. This can be achieved through either acid- or base-catalyzed hydrolysis. For instance, refluxing the ester with an aqueous solution of a strong acid like hydrochloric acid would yield the desired 2-Chloro-2,3,3,3-tetrafluoropropanoic acid.[6]

-

Purification: Purification of the final product would likely involve distillation or recrystallization. Given the expected properties, vacuum distillation would be a suitable method.

Spectroscopic Analysis

While experimental spectra for 2-Chloro-2,3,3,3-tetrafluoropropanoic acid are not available, we can predict the key features based on its structure and data from analogous compounds.

¹H NMR: A single proton is attached to the carboxylic acid group. This proton is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10-13 ppm. The exact chemical shift would be solvent-dependent.

¹³C NMR: The molecule has three carbon atoms in distinct chemical environments:

-

C1 (Carboxyl Carbon): This carbon is expected to resonate in the range of 160-175 ppm.

-

C2 (Quaternary Carbon): This carbon is attached to a chlorine, a fluorine, a trifluoromethyl group, and the carboxyl group. Due to the presence of these electronegative atoms, a significant downfield shift is expected. The signal will likely be a quartet due to coupling with the three fluorine atoms of the CF₃ group.

-

C3 (Trifluoromethyl Carbon): The carbon of the CF₃ group will also appear as a quartet due to the one-bond coupling to the three fluorine atoms. Its chemical shift will be in the typical range for trifluoromethyl groups.

¹⁹F NMR: Two distinct fluorine environments are present:

-

-CF₃ Group: The three fluorine atoms of the trifluoromethyl group are equivalent and will appear as a singlet.

-

-C(F)Cl- Group: The single fluorine atom on the C2 carbon will also produce a singlet. The chemical shifts of these fluorine signals will be highly informative for structural confirmation.

Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 180. A characteristic isotopic pattern for a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) should be observable. Common fragmentation patterns would involve the loss of the carboxyl group (-COOH), chlorine, and fluorine atoms.

Reactivity and Potential Applications

The reactivity of 2-Chloro-2,3,3,3-tetrafluoropropanoic acid is dictated by the carboxylic acid functionality and the heavily halogenated carbon backbone.

-

Carboxylic Acid Reactions: It will undergo typical reactions of carboxylic acids, such as esterification, amide formation, and conversion to the corresponding acid chloride.

-

Nucleophilic Substitution: The C2 carbon is sterically hindered and electronically deactivated towards nucleophilic attack due to the presence of four electron-withdrawing groups. However, under forcing conditions, substitution of the chlorine or fluorine atom may be possible.

Applications in Drug Development and Materials Science:

The unique combination of a carboxylic acid, a trifluoromethyl group, and a chloro-substituent makes this molecule a valuable building block in several areas:

-

Medicinal Chemistry: The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of drug candidates, potentially improving their pharmacokinetic profiles.[7] The carboxylic acid provides a handle for forming amides and esters, allowing for the incorporation of this moiety into larger, more complex drug molecules. The chloro-group can also influence binding affinity and metabolic pathways. Derivatives of 2-chloro-3-arylpropionic acids have been investigated for their biological activities.[8]

Caption: Potential applications of the title compound.

-

Materials Science: Fluorinated carboxylic acids are used in the synthesis of specialty polymers and surfactants.[9] The presence of both chlorine and fluorine could impart unique properties to resulting materials, such as thermal stability, chemical resistance, and specific surface properties.

Safety, Handling, and Storage

Hazard Identification:

While a specific Safety Data Sheet (SDS) for 2-Chloro-2,3,3,3-tetrafluoropropanoic acid is not widely available, its hazards can be inferred from its structural analogs. 2,3,3,3-tetrafluoropropanoic acid is classified as a corrosive substance that causes severe skin burns and eye damage.[10] It is also a respiratory irritant.[10] Therefore, 2-Chloro-2,3,3,3-tetrafluoropropanoic acid should be handled with extreme caution, assuming it possesses similar or even enhanced corrosive properties.

GHS Hazard Classification (Predicted):

-

Skin Corrosion/Irritation: Category 1B

-

Serious Eye Damage/Eye Irritation: Category 1

-

Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3

Handling and Personal Protective Equipment (PPE):

-

Work should be conducted in a well-ventilated fume hood.

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If there is a risk of inhaling vapors or aerosols, a respirator with an appropriate cartridge for organic acids and halogenated compounds should be used.

Storage:

-

Store in a tightly sealed, corrosion-resistant container (e.g., glass or a suitable plastic).

-

Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.

Analytical Methodologies

The analysis of 2-Chloro-2,3,3,3-tetrafluoropropanoic acid would likely employ chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC analysis, derivatization to a more volatile ester (e.g., methyl or ethyl ester) would be necessary. This would allow for sensitive detection and quantification. The mass spectrometer would provide definitive identification based on the fragmentation pattern.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column would be a suitable method for the direct analysis of the acid.[11][12][13] A mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient would likely provide good separation. UV detection at a low wavelength (e.g., 210 nm) would be appropriate for the carboxyl group.

Conclusion

2-Chloro-2,3,3,3-tetrafluoropropanoic acid represents a promising, yet underexplored, chemical entity. Its unique combination of functional groups suggests significant potential as a building block in the design of novel pharmaceuticals and advanced materials. While a comprehensive experimental characterization is still needed, this guide provides a solid foundation for researchers to begin exploring the synthesis, properties, and applications of this intriguing molecule. As with any highly functionalized and halogenated compound, a strong emphasis on safety and proper handling is paramount for any future investigations.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2782609, 2,3,3,3-tetrafluoropropanoic Acid. Retrieved January 23, 2026 from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12060801, 2-Chloro-2,3,3,3-tetrafluoropropanoic acid. Retrieved January 23, 2026 from [Link].

- CN103508875A - 2,3,3,3-tetrafluoro propionic acid (I) synthesis method - Google Patents. (n.d.).

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53406039, 2,3,3,3-Tetrafluoro-2-methylpropanoic acid. Retrieved January 23, 2026 from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 114481, 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propionic acid. Retrieved January 23, 2026 from [Link].

-

ATDBio. (n.d.). 2,3,3,3-Tetrafluoropropene. Retrieved January 23, 2026, from [Link].

-

Doc Brown's Chemistry. (n.d.). C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane. Retrieved January 23, 2026, from [Link].

-

Glód, B. K., et al. (2014). RP-HPLC Separation of Acetic and Trifluoroacetic Acids Using Mobile Phase Containing Ion Interaction Reagent and Without Buffer. ResearchGate. Retrieved January 23, 2026, from [Link].

-

Li, Y., et al. (2019). The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms. MDPI. Retrieved January 23, 2026, from [Link].

-

American Laboratory. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. Retrieved January 23, 2026, from [Link].

-

ResearchGate. (2024). GC-MS analysis of bioactive compounds in ethanolic extract on different parts of Ziziphus mauritiana. Retrieved January 23, 2026, from [Link].

-

SIELC Technologies. (2018). Vinyl 3-chloro-2,2,3,3-tetrafluoropropionate. Retrieved January 23, 2026, from [Link].

- Gannon, S. A., et al. (2016). Absorption, distribution, metabolism, excretion, and kinetics of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid ammonium salt following a single dose in rat, mouse, and cynomolgus monkey. Toxicology, 340, 1-9.

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Trifluoroacetic acid. Retrieved January 23, 2026, from [Link].

-

University of Guelph. (2019). GC/MS-LC/MS multi-residue method. Retrieved January 23, 2026, from [Link].

-

MDPI. (2023). GC-MS Profiling and Antimicrobial Activity of Eight Essential Oils Against Opportunistic Pathogens with Biofilm-Forming Potential. Retrieved January 23, 2026, from [Link].

-

ResearchGate. (n.d.). Series of 19 F NMR spectra recorded during the process of warming a sample of a mixture of Me 3 SiCF 3 and [Cs([14]crown-5) 2 ]F from 0 8C to 20 8C. Retrieved January 23, 2026, from [Link].

-

MDPI. (2018). 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Retrieved January 23, 2026, from [Link].

-

PubMed. (1986). Studies on antihyperlipidemic agents. III. Synthesis and biological activities of 2-chloro-3-arylpropionic acids containing a quarternary carbon atom. Retrieved January 23, 2026, from [Link].

-

SpectraBase. (n.d.). 2,2,3,3-TETRAFLUOROOCTANE - Optional[19F NMR] - Chemical Shifts. Retrieved January 23, 2026, from [Link].

Sources

- 1. 2-Chloro-2,3,3,3-tetrafluoropropanoic acid | C3HClF4O2 | CID 12060801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 359-49-9 CAS MSDS (2,3,3,3-TETRAFLUOROPROPANOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 2,3,3,3-Tetrafluoropropionic acid | 359-49-9 [sigmaaldrich.com]

- 4. 2,3,3,3-TETRAFLUOROPROPANOIC ACID | 359-49-9 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. CN103508875A - 2,3,3,3-tetrafluoro propionic acid (I) synthesis method - Google Patents [patents.google.com]

- 7. uoguelph.ca [uoguelph.ca]

- 8. Studies on antihyperlipidemic agents. III. Synthesis and biological activities of 2-chloro-3-arylpropionic acids containing a quarternary carbon atom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propionic acid | C6HF11O3 | CID 114481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2,3,3,3-tetrafluoropropanoic Acid | C3H2F4O2 | CID 2782609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. americanlaboratory.com [americanlaboratory.com]

- 13. helixchrom.com [helixchrom.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Chloro-2,3,3,3-tetrafluoropropanoic acid

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-2,3,3,3-tetrafluoropropanoic acid, a halogenated carboxylic acid of significant interest in synthetic chemistry. The document elucidates the compound's structural features, systematic nomenclature, and key physicochemical properties. It further explores its synthesis, potential applications, and the underlying chemical principles that govern its reactivity. This guide is intended to serve as a foundational resource for researchers and professionals engaged in fields where fluorinated organic compounds are of paramount importance.

Nomenclature and Structural Elucidation

The systematic naming of 2-Chloro-2,3,3,3-tetrafluoropropanoic acid is determined by the guidelines set forth by the International Union of Pure and Applied Chemistry (IUPAC). The nomenclature can be deconstructed as follows:

-

Propanoic acid: This identifies the parent hydrocarbon chain, which consists of three carbon atoms, with the principal functional group being a carboxylic acid (-COOH).

-

Fluoro and Chloro: These prefixes denote the halogen substituents on the carbon chain.

-

2,2,3,3,3-tetrafluoro and 2-chloro: These locants specify the positions of the halogen atoms. The carbon of the carboxylic acid group is designated as position 1. Consequently, the adjacent carbon is position 2, and the terminal carbon is position 3.

Therefore, the name "2-Chloro-2,3,3,3-tetrafluoropropanoic acid" precisely describes a three-carbon carboxylic acid with a chlorine atom and a fluorine atom at the second carbon position, and three fluorine atoms at the third carbon position.[1]

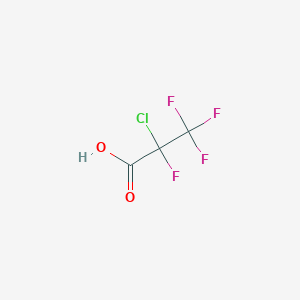

The chemical structure of this compound is visualized in the following diagram:

Caption: 2D structure of 2-Chloro-2,3,3,3-tetrafluoropropanoic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Chloro-2,3,3,3-tetrafluoropropanoic acid is presented in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₃HClF₄O₂ | PubChem[1] |

| Molecular Weight | 180.48 g/mol | PubChem[1] |

| CAS Number | 6189-02-2 | PubChem[1] |

| Appearance | Not specified; likely a solid or liquid | - |

| Boiling Point | Not specified | - |

| Melting Point | Not specified | - |

| Density | Not specified | - |

| SMILES | C(=O)(C(C(F)(F)F)(F)Cl)O | PubChem[1] |

| InChI | InChI=1S/C3HClF4O2/c4-2(5,1(9)10)3(6,7)8/h(H,9,10) | PubChem[1] |

Synthesis and Mechanistic Considerations

The synthesis of fluorinated carboxylic acids often involves multi-step processes. While specific, detailed laboratory preparations for 2-Chloro-2,3,3,3-tetrafluoropropanoic acid are not extensively documented in publicly available literature, general principles of organofluorine chemistry can provide insights into plausible synthetic routes.

One potential conceptual pathway for the synthesis of related compounds, such as 2,3,3,3-tetrafluoropropionic acid, involves the hydrolysis of an amide precursor.[2][3] For instance, N,N-dialkyl-2,3,3,3-tetrafluoropropionamide can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.[2] This reaction is typically catalyzed to improve reaction rates and yields.[3]

A logical workflow for such a synthesis is depicted below:

Caption: Conceptual synthesis workflow for a fluorinated propanoic acid.

The introduction of the chlorine atom at the C-2 position would likely involve a chlorination step on a suitable precursor. The specific reagents and reaction conditions would be critical to ensure regioselectivity and avoid unwanted side reactions. Common chlorinating agents for carboxylic acids include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride ((COCl)₂), though these are typically used to form acyl chlorides rather than chlorinating the alpha-carbon.[4] Alpha-chlorination of carboxylic acids can be achieved through reactions like the Hell-Volhard-Zelinsky reaction, but the presence of fluorine atoms would significantly influence the reactivity of the alpha-carbon.

Applications and Areas of Research

Halogenated carboxylic acids are valuable building blocks in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.

While specific applications of 2-Chloro-2,3,3,3-tetrafluoropropanoic acid are not widely reported, its structural motifs suggest potential utility as an intermediate in the synthesis of more complex fluorinated molecules. Related compounds, such as 2,3,3,3-tetrafluoropropionic acid, are recognized as important intermediates in the pharmaceutical and pesticide industries.[2]

Conclusion

2-Chloro-2,3,3,3-tetrafluoropropanoic acid is a structurally defined organofluorine compound with potential as a synthetic intermediate. Its IUPAC name accurately reflects its chemical structure, which is characterized by a three-carbon carboxylic acid backbone with extensive halogenation. While detailed experimental data on its synthesis and applications are limited in the public domain, established principles of organic synthesis provide a framework for its potential preparation and utility. Further research into this and related compounds is warranted to fully explore their chemical reactivity and potential applications in various fields of chemical science.

References

-

PubChem. (n.d.). 2,3,3,3-tetrafluoropropanoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2014). CN103508875A - 2,3,3,3-tetrafluoro propionic acid (I) synthesis method.

-

PubChem. (n.d.). 2-Chloro-2,3,3,3-tetrafluoropropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propionic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2013). CN103254058B - Process for synthesizing 2, 3, 3, 3-tetrafluoropropionic acid.

-

Yang, J., Han, X., Zhou, L., & Xiong, C. (2010). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry, 22(5), 4065-4069. Retrieved from [Link]

- Google Patents. (2010). US7795480B2 - Method for producing 2-chloro-3,3,3,-trifluoropropene (HCFC-1233xf).

-

PubChem. (n.d.). 2,3,3,3-Tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,3,3-Tetrafluoro-2-sulfopropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 2-Chloro-2,3,3,3-tetrafluoropropanoic acid | C3HClF4O2 | CID 12060801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN103508875A - 2,3,3,3-tetrafluoro propionic acid (I) synthesis method - Google Patents [patents.google.com]

- 3. CN103254058B - Process for synthesizing 2, 3, 3, 3-tetrafluoropropionic acid - Google Patents [patents.google.com]

- 4. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to 2-Chloro-2,3,3,3-tetrafluoropropanoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of halogen atoms, particularly fluorine and chlorine, into molecular scaffolds is a cornerstone of modern medicinal chemistry. These elements can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. 2-Chloro-2,3,3,3-tetrafluoropropanoic acid emerges as a noteworthy building block in this context, offering a unique combination of a reactive carboxylic acid handle, a stereogenic center bearing a chlorine atom, and a highly fluorinated ethyl group. This guide provides a comprehensive technical overview of this compound, from its fundamental molecular characteristics to its potential applications in synthetic and medicinal chemistry, grounded in established scientific principles.

Core Molecular and Physical Properties

2-Chloro-2,3,3,3-tetrafluoropropanoic acid is a synthetic, halogenated carboxylic acid. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₃HClF₄O₂ | [1] |

| Molecular Weight | 180.48 g/mol | [1] |

| IUPAC Name | 2-chloro-2,3,3,3-tetrafluoropropanoic acid | [1] |

| CAS Number | 6189-02-2 | [1] |

Note: Experimental physical properties such as boiling point, melting point, and density are not widely reported in publicly available literature, necessitating empirical determination for specific applications.

Synthesis and Chemical Reactivity

While specific, peer-reviewed synthetic procedures for 2-Chloro-2,3,3,3-tetrafluoropropanoic acid are not extensively documented in readily accessible journals, its synthesis can be logically approached through established methods for the alpha-halogenation of carboxylic acids. The reactivity of this molecule is dictated by the interplay of its functional groups.

Retrosynthetic Analysis and Plausible Synthetic Routes

A logical approach to the synthesis involves the alpha-chlorination of a suitable tetrafluoropropanoic acid precursor. A plausible, though not explicitly documented, synthetic workflow is outlined below. This conceptual pathway is based on known organic transformations.

Caption: Conceptual synthesis of 2-Chloro-2,3,3,3-tetrafluoropropanoic acid.

Key Chemical Transformations

-

Oxidation of 2,3,3,3-Tetrafluoropropene: The precursor, 2,3,3,3-tetrafluoropropene, a readily available refrigerant gas (HFO-1234yf), can be oxidized to the corresponding carboxylic acid. This transformation often requires strong oxidizing agents.

-

Alpha-Chlorination: The introduction of the chlorine atom at the alpha-position of 2,3,3,3-tetrafluoropropanoic acid is the key step. The Hell-Volhard-Zelinsky (HVZ) reaction is a classic method for the alpha-halogenation of carboxylic acids. This reaction typically involves treatment of the carboxylic acid with a halogen (in this case, chlorine) and a catalytic amount of phosphorus tribromide or red phosphorus. The reaction proceeds via an acyl halide intermediate, which more readily forms an enol or enolate for subsequent halogenation.

Reactivity and Mechanistic Insights

The chemical behavior of 2-Chloro-2,3,3,3-tetrafluoropropanoic acid is governed by several factors:

-

Inductive Effect: The four fluorine atoms exert a strong electron-withdrawing inductive effect, which increases the acidity of the carboxylic proton compared to its non-fluorinated analogs.

-

Nucleophilic Acyl Substitution: The carboxylic acid moiety can be readily converted to other functional groups such as esters, amides, and acid chlorides. These derivatives are valuable intermediates for further synthetic elaborations.

-

Alpha-Substitution: The chlorine atom at the alpha-position is a good leaving group, making this position susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, a key feature for its use as a synthetic building block.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated organic compounds are of immense importance in the pharmaceutical industry.[2] The inclusion of chlorine and fluorine can significantly enhance the therapeutic profile of a drug candidate.

Role as a Fluorinated Building Block

2-Chloro-2,3,3,3-tetrafluoropropanoic acid serves as a valuable building block for introducing the chloro-tetrafluoro-ethyl moiety into larger molecules. This group can confer desirable properties such as:

-

Increased Metabolic Stability: The strong carbon-fluorine bonds can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug.

-

Enhanced Lipophilicity: The introduction of fluorine atoms often increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

-

Modulation of Acidity: The electron-withdrawing nature of the fluoroalkyl group can be used to fine-tune the pKa of nearby acidic or basic centers, which can be crucial for optimizing drug-target interactions.

Potential Therapeutic Targets

While specific drugs derived from this exact molecule are not prominent in the literature, its structural motifs are relevant to several therapeutic areas. For instance, trifluoromethyl groups are found in a number of FDA-approved drugs. The combination of a chiral center and halogenation makes it a candidate for creating analogs of existing drugs to explore structure-activity relationships (SAR).

Analytical Methodologies

The accurate quantification and characterization of 2-Chloro-2,3,3,3-tetrafluoropropanoic acid require specialized analytical techniques, primarily due to its polarity and the presence of halogens.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For carboxylic acids, derivatization is often necessary to improve chromatographic performance and sensitivity.

Experimental Protocol: Derivatization and GC-MS Analysis

-

Sample Preparation: An aqueous sample containing the analyte is subjected to solid-phase extraction (SPE) for purification and concentration.

-

Derivatization (Methylation): The purified extract is treated with methanolic HCl to convert the carboxylic acid to its more volatile methyl ester.

-

GC-MS Analysis: The derivatized sample is injected into a GC-MS system.

-

Column: A suitable capillary column, such as one with a wax-based stationary phase, is used for separation.

-

Carrier Gas: Helium or hydrogen.

-

Injection Mode: Splitless injection is often employed for trace analysis.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. The fragmentation pattern of the methyl ester can be used for identification and quantification.

-

Sources

An In-Depth Technical Guide to the Safe Handling of 2-Chloro-2,3,3,3-tetrafluoropropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Chloro-2,3,3,3-tetrafluoropropanoic acid (CAS No. 6189-02-2) is a halogenated carboxylic acid with potential applications in specialized synthesis and pharmaceutical development.[1] Due to its chemical structure, which combines a carboxylic acid group with extensive halogenation, this compound is anticipated to be corrosive and requires stringent safety protocols. This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, scientifically-grounded framework for its safe handling, storage, and emergency management. The protocols outlined herein are synthesized from established best practices for handling analogous corrosive and halogenated organic acids, ensuring a high margin of safety in the absence of a comprehensive, publicly available SDS for this specific molecule.

Section 1: Core Hazard Profile and Chemical Identity

1.1: Chemical Identification

The following table summarizes the key identifiers for 2-Chloro-2,3,3,3-tetrafluoropropanoic acid.[1]

| Identifier | Value |

| IUPAC Name | 2-chloro-2,3,3,3-tetrafluoropropanoic acid |

| CAS Number | 6189-02-2 |

| Molecular Formula | C₃HClF₄O₂ |

| Molecular Weight | 180.48 g/mol |

| Canonical SMILES | C(=O)(C(C(F)(F)F)(F)Cl)O |

| InChIKey | HHPGRVJNNAIZAR-UHFFFAOYSA-N |

1.2: Anticipated GHS Hazard Classification

While specific GHS data for this compound is not widely available, an analysis of analogous chemicals, such as trichloroacetic acid and other fluorinated propanoic acids, allows for a reliable estimation of its hazard profile.[2][3][4][5][6]

| Hazard Class | Anticipated Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1A/1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |

| Acute Toxicity (Oral) | Category 4 (Potential) | H302: Harmful if swallowed |

| Acute Toxicity (Inhalation) | Category 4 (Potential) | H332: Harmful if inhaled |

| Specific Target Organ Toxicity | Category 3 (Potential) | H335: May cause respiratory irritation |

The strong electron-withdrawing effects of the fluorine and chlorine atoms are expected to increase the acidity of the carboxylic acid group, enhancing its corrosive properties.

Section 2: Toxicological Profile and Health Effects

The primary toxicological concern is the compound's corrosivity. Contact with living tissue can cause immediate and severe chemical burns.

-

Eye Contact: Direct contact is likely to cause severe burns, corneal damage, and potentially irreversible blindness. The high acidity can lead to rapid tissue destruction.[4][7]

-

Skin Contact: Causes severe chemical burns.[4] Due to its organic nature, it may be absorbed through the skin, leading to systemic effects, although data on this is limited. Prompt and thorough decontamination is critical.

-

Inhalation: As a solid with a potential for dust or as a vapor if heated, inhalation can cause severe irritation and chemical burns to the respiratory tract, leading to inflammation, coughing, shortness of breath, and pulmonary edema.[4][7]

-

Ingestion: If swallowed, it will cause severe burns to the mouth, throat, and gastrointestinal tract, with a significant risk of perforation.[7][8]

Section 3: Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach, combining engineering controls and appropriate PPE, is mandatory to prevent exposure.

3.1: Engineering Controls

-

Chemical Fume Hood: All handling of 2-Chloro-2,3,3,3-tetrafluoropropanoic acid, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Safety Showers and Eyewash Stations: An ANSI-compliant safety shower and eyewash station must be immediately accessible in the laboratory where the compound is handled.[9]

3.2: Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on the high probability of corrosivity.

-

Hand Protection: Use double-gloving. Wear a pair of nitrile gloves as a base layer for dexterity, covered by a pair of thicker, chemical-resistant gloves such as butyl rubber or Viton®. Standard nitrile gloves alone are insufficient as they can be quickly degraded by corrosive halogenated acids.

-

Eye and Face Protection: Chemical splash goggles that form a seal around the eyes are mandatory.[9] In addition, a full-face shield must be worn over the goggles whenever there is a risk of splashing, such as during transfers of solutions or reaction quenching.[9]

-

Skin and Body Protection: A flame-resistant lab coat is required. For larger quantities or tasks with a higher splash risk, a chemically resistant apron or suit is necessary. Ensure full coverage of the legs and that pants are not tucked into shoes.

-

Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. However, in the event of a spill or ventilation failure, a full-face respirator with an acid gas/organic vapor cartridge is essential.[9]

Caption: Emergency Spill Response Workflow

5.2: First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes at an eyewash station, holding eyelids open. Remove contact lenses if present and easy to do. [10]Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with large amounts of water for at least 15 minutes in a safety shower. [8]Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. [11]Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. [7][8]If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

Section 6: Storage and Disposal

Proper storage and disposal are crucial for long-term safety and environmental protection.

6.1: Storage

-

Store in a cool, dry, well-ventilated area away from incompatible materials. [9][10]* Keep containers tightly closed in a designated corrosives cabinet. * The compound is listed as hygroscopic, meaning it can absorb moisture from the air, which could affect its integrity and reactivity. [12]* Incompatible Materials: Avoid strong oxidizing agents, strong bases, and metals. [9]

6.2: Disposal

-

Dispose of waste in accordance with all local, state, and federal regulations.

-

The compound should be neutralized with a suitable base (e.g., sodium carbonate or calcium hydroxide) under controlled conditions before disposal.

-

All contaminated materials (gloves, absorbent, etc.) must be collected in a sealed, properly labeled hazardous waste container.

Section 7: Physical and Chemical Properties

The following data is based on computed properties from authoritative chemical databases. [1]

| Property | Value |

|---|---|

| Physical State | Solid or liquid (predicted) |

| Molecular Weight | 180.48 g/mol |

| XLogP3-AA | 1.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

References

-

Airgas. (2021, August 13). Safety Data Sheet: 2-Chloro-3,3,3-trifluoropropene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 114481, 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propionic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2782609, 2,3,3,3-tetrafluoropropanoic Acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12060801, 2-Chloro-2,3,3,3-tetrafluoropropanoic acid. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Trichloroacetic acid. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Trichloroacetic acid. Retrieved from [Link]

-

Linde Gas GmbH. (2016, June 8). Safety Data Sheet: 2,3,3,3-Tetrafluoropropene. Retrieved from [Link] (Note: Deep link unavailable, linking to main site)

-

Penta chemicals. (2024, April 24). Safety Data Sheet: Trichloroacetic acid. Retrieved from [Link] (Note: Deep link unavailable, linking to main site)

-

Airgas. (2018, May 3). Safety Data Sheet: Flammable Liquefied Gas Mixture. Retrieved from [Link] (Note: Deep link unavailable, linking to main site)

-

Carl ROTH. (2024, November 14). Safety Data Sheet: Perfluoro-2-propoxypropanoic acid. Retrieved from [Link] (Note: Deep link unavailable, linking to main site)

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53406039, 2,3,3,3-Tetrafluoro-2-methylpropanoic acid. Retrieved from [Link]

Sources

- 1. 2-Chloro-2,3,3,3-tetrafluoropropanoic acid | C3HClF4O2 | CID 12060801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3,3,3-tetrafluoropropanoic Acid | C3H2F4O2 | CID 2782609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. carlroth.com:443 [carlroth.com:443]

- 4. pentachemicals.eu [pentachemicals.eu]

- 5. chemos.de [chemos.de]

- 6. 2,3,3,3-Tetrafluoro-2-methylpropanoic acid | C4H4F4O2 | CID 53406039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. airgas.com [airgas.com]

- 11. airgas.com [airgas.com]

- 12. 359-49-9 CAS MSDS (2,3,3,3-TETRAFLUOROPROPANOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

"2-Chloro-2,3,3,3-tetrafluoropropanoic acid" environmental fate and degradation

An In-Depth Technical Guide to the Environmental Fate and Degradation of 2-Chloro-2,3,3,3-tetrafluoropropanoic Acid

Abstract

2-Chloro-2,3,3,3-tetrafluoropropanoic acid (CTFP) is a short-chain halogenated carboxylic acid whose environmental fate is of increasing interest due to the widespread attention on per- and polyfluoroalkyl substances (PFAS). Direct environmental studies on CTFP are scarce; therefore, this technical guide synthesizes information from structurally similar compounds to provide a comprehensive overview of its probable environmental behavior. We explore its physicochemical properties, predict its mobility, and delve into potential abiotic and biotic degradation pathways. This guide is intended for researchers, environmental scientists, and drug development professionals, offering not only a theoretical framework but also practical experimental protocols to investigate the environmental persistence and degradation of CTFP and similar halogenated micropollutants.

Introduction and Physicochemical Profile

2-Chloro-2,3,3,3-tetrafluoropropanoic acid (CTFP) belongs to the class of halogenated short-chain carboxylic acids. Its structure, featuring both chlorine and fluorine atoms on a three-carbon backbone, suggests a complex environmental profile, influenced by the distinct properties of the carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds. The C-F bond is one of the strongest covalent bonds in organic chemistry, imparting significant chemical stability and persistence to fluorinated compounds.[1] Conversely, the C-Cl bond is generally more susceptible to cleavage through various environmental processes.

Understanding the environmental fate of CTFP is critical. As a short-chain PFAS, it is expected to be highly mobile in aqueous environments, potentially leading to the contamination of water resources.[2] This guide will build a scientific narrative around the likely environmental behavior of CTFP by drawing parallels with well-studied analogs.

Table 1: Physicochemical Properties of 2-Chloro-2,3,3,3-tetrafluoropropanoic Acid and Related Compounds

| Property | 2-Chloro-2,3,3,3-tetrafluoropropanoic Acid (CTFP) | 2,3,3,3-tetrafluoropropanoic Acid |

| Molecular Formula | C₃HClF₄O₂ | C₃H₂F₄O₂ |

| Molecular Weight | 180.48 g/mol [3] | 146.04 g/mol [2] |

| CAS Number | 6189-02-2[3] | 359-49-9[2] |

| Predicted Mobility | High, characteristic of short-chain PFAS[2] | High |

| Predicted Persistence | High, due to C-F bonds, but potentially initiated by C-Cl bond cleavage | High |

Abiotic Degradation Pathways

Abiotic degradation processes, such as hydrolysis and photolysis, are crucial in determining the persistence of a chemical in the environment.

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For halogenated alkanes, the susceptibility to hydrolysis is dependent on the halogen present. Generally, C-Cl bonds are more prone to hydrolysis than C-F bonds. However, for short-chain chlorinated paraffins (SCCPs), the rate of abiotic hydrolysis is considered insignificant at ambient temperatures.[4] Given the stability of the C-F bonds and the relative resistance of the C-Cl bond in a short aliphatic chain, it is predicted that CTFP will be resistant to significant abiotic hydrolysis under typical environmental pH and temperature conditions.

Photolysis

Photolysis, or degradation by light, can be a significant environmental fate process. While direct photolysis of many PFAS is slow, indirect photolytic processes can be more effective. Studies on SCCPs have shown that they can undergo rapid photolysis in the presence of photosensitizers (like acetone in water), with half-lives in the range of hours.[4] More importantly, photochemically-produced hydrated electrons (e⁻(aq)) and hydroxyl radicals (•OH) are effective in degrading highly chlorinated compounds.

For CTFP, the C-Cl bond is the most likely site for photolytic attack. The absorption of UV light, particularly in the presence of natural photosensitizers in surface waters (e.g., dissolved organic matter), could lead to the cleavage of the C-Cl bond, representing a potential initial step in its degradation cascade.

Biotic Degradation: A Tale of Two Halogens

The microbial degradation of CTFP is a critical uncertainty. The presence of both chlorine and fluorine presents a unique challenge for microbial enzymes. While polyfluorinated compounds are notoriously resistant to biodegradation[5][6], the C-Cl bond offers a potential point of metabolic attack.

The Precedent for Dechlorination and Defluorination

Research on analogous compounds provides crucial insights:

-

Dechlorination as an Initiating Step: Studies on other chlorinated PFCAs have demonstrated that microbial action, including reductive, hydrolytic, and eliminative dehalogenation, can cleave the C-Cl bond. Significantly, it was found that hydrolytic dechlorination could trigger subsequent and spontaneous defluorination.[7] This suggests that once the C-Cl bond in CTFP is broken, the resulting intermediate may be more susceptible to defluorination.

-

Aerobic Defluorination of the Propanoic Backbone: Activated sludge communities have been shown to be capable of aerobically defluorinating short-chain fluorinated carboxylic acids. Remarkably, 3,3,3-trifluoropropionic acid, which shares the same fluorinated tail as CTFP, was almost completely defluorinated in these studies.[8][9] This provides strong evidence that the tetrafluoropropanoic acid moiety, once formed, is not completely recalcitrant to microbial degradation.

Hypothetical Biotic Degradation Pathways for CTFP

Based on the available evidence, two primary degradation pathways can be hypothesized for CTFP. The initial step in both pathways is the cleavage of the more labile C-Cl bond.

Pathway A: Aerobic Hydrolytic Dechlorination followed by Defluorination This pathway is initiated by a hydrolytic dehalogenase, substituting the chlorine atom with a hydroxyl group. The resulting intermediate, 2-hydroxy-2,3,3,3-tetrafluoropropanoic acid, may then undergo further degradation, potentially involving HF elimination, similar to the mechanism proposed for 3,3,3-trifluoropropionic acid.[8]

Pathway B: Anaerobic Reductive Dechlorination Under anaerobic conditions, reductive dechlorination is a common microbial process. In this pathway, the chlorine atom is replaced by a hydrogen atom, yielding 2,3,3,3-tetrafluoropropanoic acid. This product is more persistent than the parent compound but could be subject to slow degradation under specific redox conditions.

Experimental Protocols for Assessing Environmental Fate

To move from hypothesis to data, rigorous experimental evaluation is required. The following section outlines standardized protocols that can be adapted to study the environmental fate of CTFP.

Workflow for Environmental Fate Assessment

Protocol: Ready Biodegradability (Manometric Respirometry Test - OECD 301F)

Objective: To determine the potential for aerobic microbial degradation of CTFP.

Methodology:

-

Inoculum Preparation: Collect activated sludge from a domestic wastewater treatment plant. Wash and aerate the sludge to prepare a standardized inoculum.

-

Test Setup:

-

Prepare multiple sealed test flasks containing a defined mineral medium and the prepared inoculum.

-

Add CTFP as the sole carbon source to the test flasks at a concentration of 10-20 mg/L.

-

Prepare control flasks:

-

Inoculum Blank: Inoculum and mineral medium only (to measure endogenous respiration).

-

Toxicity Control: Inoculum, CTFP, and a readily biodegradable reference substance (e.g., sodium benzoate).

-

Reference Control: Inoculum and the reference substance only.

-

-

-

Incubation: Incubate the flasks at 20-24°C in the dark for 28 days. Continuously measure the oxygen consumption in each flask using a respirometer.

-

Data Analysis:

-

Calculate the percentage of biodegradation based on the ratio of oxygen consumed by the test substance to its theoretical oxygen demand (ThOD).

-

The test substance is considered "readily biodegradable" if it reaches >60% biodegradation within the 28-day period and within a 10-day window.

-

The toxicity control is used to ensure that CTFP is not inhibitory to the microbial population.

-

Protocol: Hydrolysis as a Function of pH (OECD 111)

Objective: To determine the rate of abiotic hydrolysis of CTFP at different pH values.

Methodology:

-

Solution Preparation: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Test Setup:

-

Add CTFP to each buffer solution to a final concentration suitable for analytical detection (e.g., 1-10 mg/L).

-

Store the solutions in sterile, sealed containers in the dark at a constant temperature (e.g., 25°C or 50°C to accelerate the process if no degradation is observed).

-

-

Sampling and Analysis:

-

At predetermined time intervals, collect aliquots from each solution.

-

Immediately analyze the concentration of CTFP using a validated analytical method (e.g., LC-MS/MS).

-

-

Data Analysis:

-

Plot the concentration of CTFP versus time for each pH.

-

Determine the hydrolysis rate constant (k) and the half-life (t₁/₂) for each pH value.

-

Analytical Methodologies for Environmental Monitoring

The reliable detection and quantification of CTFP in environmental matrices is essential for fate and transport studies. Given its properties as a short-chain, polar, fluorinated acid, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice.[10]

Key Considerations for LC-MS/MS Analysis:

-

Sample Preparation: For water samples, a "dilute-and-shoot" approach may be feasible for high concentrations, or solid-phase extraction (SPE) for trace-level analysis.[11] Care must be taken to avoid contamination from lab equipment, as PFAS are ubiquitous.

-

Chromatography: Reversed-phase chromatography is commonly used for PFAS analysis. However, for ultrashort-chain compounds like CTFP, specialized columns are needed to achieve adequate retention. These include columns with a positive charge surface chemistry or those designed for Hydrophilic Interaction Liquid Chromatography (HILIC).[10][12]

-

Mass Spectrometry: Tandem mass spectrometry (MS/MS) operating in negative ion mode with selected reaction monitoring (SRM) provides the necessary selectivity and sensitivity for quantification at environmentally relevant concentrations.

Conclusion

While direct data on the environmental fate of 2-Chloro-2,3,3,3-tetrafluoropropanoic acid is limited, a scientifically-grounded assessment based on its chemical structure and the behavior of analogous compounds is possible. CTFP is predicted to be a mobile and persistent compound in the environment. Abiotic degradation via hydrolysis is likely to be slow, while photolysis may contribute to its transformation in sunlit surface waters. The most probable route for significant degradation is initiated by microbial cleavage of the carbon-chlorine bond. The resulting 2,3,3,3-tetrafluoropropanoic acid moiety has been shown to be susceptible to further aerobic biodegradation.

This guide provides a robust framework for understanding and investigating the environmental fate of CTFP. The proposed degradation pathways and experimental protocols offer a clear path forward for researchers to fill the existing data gaps and to better assess the environmental risks posed by this and other emerging halogenated contaminants.

References

-

Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances - PMC - NIH. Available at: [Link]

-

SHORT-CHAIN CHLORINATED PARAFFINS (SCCPs) - toxoer. Available at: [Link]

-

Environmental fate of the next generation refrigerant 2,3,3,3-tetrafluoropropene (HFO-1234yf) - PubMed. Available at: [Link]

-

Short-chain perfluoroalkyl acids: environmental concerns and a regulatory strategy under REACH - PMC - NIH. Available at: [Link]

-

Photochemical Degradation of Short-Chain Chlorinated Paraffins in Aqueous Solution by Hydrated Electrons and Hydroxyl Radicals - ResearchGate. Available at: [Link]

-

LC Column Strategies for Ultra-Short Chain PFAS Analysis Using LC-MS. Available at: [Link]

-

Structure-Specific Aerobic Defluorination of Short-Chain Fluorinated Carboxylic Acids by Activated Sludge Communities - ResearchGate. Available at: [Link]

-

Methodologies for Ultrashort-Chain and Comprehensive PFAS Analysis in Water Samples. Available at: [Link]

-

2-Chloro-2,3,3,3-tetrafluoropropanoic acid | C3HClF4O2 | CID 12060801 - PubChem. Available at: [Link]

-

Environmental Fate of the Next Generation Refrigerant 2,3,3,3-Tetrafluoropropene (HFO-1234yf) | Request PDF - ResearchGate. Available at: [Link]

-

Short-chain Polyfluoroalkyl Substances (PFAS). A literature review of information on human health effects and environmental fate and effect aspects of short-chain PFAS. - ResearchGate. Available at: [Link]

-

Subcritical Water-Driven Complete Mineralization of Silane Coupling Agents with Short Perfluoroalkyl Chains - PMC - NIH. Available at: [Link]

-

Degradation of Perfluorooctanoic Acid by Chlorine Radical Triggered Electrochemical Oxidation System | Environmental Science & Technology - ACS Publications. Available at: [Link]

-

Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis - Macmillan Group - Princeton University. Available at: [Link]

-

Microbial degradation of polyfluoroalkyl chemicals in the environment: A review - eScholarship@McGill. Available at: [Link]

-

Fate and Transport of Per- and Polyfluoroalkyl Substances (PFAS). Available at: [Link]

-

Photochemical degradation of short-chain chlorinated paraffins in aqueous solution by hydrated electrons and hydroxyl radicals - PubMed. Available at: [Link]

-

Strategies for the Biodegradation of Polyfluorinated Compounds - MDPI. Available at: [Link]

-

Structure-Specific Aerobic Defluorination of Short-Chain Fluorinated Carboxylic Acids by Activated Sludge Communities - PMC - NIH. Available at: [Link]

-

Environmental Fate and Transport for Per- and Polyfluoroalkyl Substances. Available at: [Link]

-

Current LC/MS Approaches For PFAS Testing with Ultrashort and Long Chain Mixtures. Available at: [Link]

-

Why Is the Biodegradation of Polyfluorinated Compounds So Rare? - PMC - NIH. Available at: [Link]

-

Anaerobic defluorination of chlorine-substituted per- and polyfluorinated carboxylic acids triggered by microbial dechlorination - ChemRxiv. Available at: [Link]

-

Microbial Synthesis and Transformation of Inorganic and Organic Chlorine Compounds. Available at: [Link]

-

Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis - SciSpace. Available at: [Link]

-

Current LC-MS Approaches for PFAS Analysis with Ultrashort and Long Chain Mixtures. Available at: [Link]

-

Environmental Fate of Cl-PFPECAs: Accumulation of Novel and Legacy Perfluoroalkyl Compounds in Real-World Vegetation and Subsoils - PubMed Central. Available at: [Link]

-

Elevated Levels of Ultrashort- and Short-Chain Perfluoroalkyl Acids in US Homes and People | Environmental Science & Technology - ACS Publications. Available at: [Link]

-

Environmental Sources, Chemistry, Fate, and Transport of Per‐ and Polyfluoroalkyl Substances: State of the Science, Key Knowledge Gaps, and Recommendations Presented at the August 2019 SETAC Focus Topic Meeting - PMC - PubMed Central. Available at: [Link]

-

Anaerobic biodegradation of perfluorooctane sulfonate (PFOS) and microbial community composition in soil amended with a dechlorinating culture and chlorinated solvents - ResearchGate. Available at: [Link]

-

Geographical trends of short-chain chlorinated paraffins (SCCPs) in ringed seals from the Arctic - Aarhus University - Pure. Available at: [Link]

Sources

- 1. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 2. Short-chain perfluoroalkyl acids: environmental concerns and a regulatory strategy under REACH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. moodle.toxoer.com [moodle.toxoer.com]

- 5. Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Why Is the Biodegradation of Polyfluorinated Compounds So Rare? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Structure-Specific Aerobic Defluorination of Short-Chain Fluorinated Carboxylic Acids by Activated Sludge Communities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. halocolumns.com [halocolumns.com]

- 11. lcms.cz [lcms.cz]

- 12. elementlabsolutions.com [elementlabsolutions.com]

Application Note: A Detailed Protocol for the Esterification of 2-Chloro-2,3,3,3-tetrafluoropropanoic Acid

Introduction

Esters of 2-Chloro-2,3,3,3-tetrafluoropropanoic acid are valuable intermediates in the synthesis of agrochemicals, pharmaceuticals, and specialty polymers. The presence of both chlorine and fluorine atoms imparts unique chemical and physical properties to these molecules. This application note provides a detailed, step-by-step protocol for the esterification of 2-Chloro-2,3,3,3-tetrafluoropropanoic acid, focusing on the widely applicable and robust Fischer-Speier esterification method. The causality behind experimental choices, safety considerations, and purification strategies are discussed in detail to ensure reproducibility and high yield.

Mechanistic Principle: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and reliable acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3][4][5][6] The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is typically conducted with an excess of the alcohol, which also often serves as the solvent. The mechanism, illustrated below, involves the initial protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst, typically sulfuric acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then undergoes a series of proton transfers and the elimination of a water molecule to yield the final ester product. The removal of water as it is formed can also be employed to drive the equilibrium forward.[2][4][6]

Experimental Protocol: Synthesis of Methyl 2-Chloro-2,3,3,3-tetrafluoropropanoate

This protocol details the synthesis of methyl 2-chloro-2,3,3,3-tetrafluoropropanoate as a representative example. The principles can be adapted for other simple alcohols.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |

| 2-Chloro-2,3,3,3-tetrafluoropropanoic acid | 6189-02-2 | 180.48 | 10.0 g (55.4 mmol) | Starting material. Handle with care. |

| Methanol (anhydrous) | 67-56-1 | 32.04 | 100 mL | Reagent and solvent. Use in excess. |

| Sulfuric acid (concentrated, 98%) | 7664-93-9 | 98.08 | 1.0 mL | Catalyst. Add slowly and with caution. |

| Saturated sodium bicarbonate solution | 144-55-8 | 84.01 | As needed | For neutralization. |

| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | As needed | For drying the organic phase. |

| Diethyl ether (or other suitable solvent) | 60-29-7 | 74.12 | As needed | For extraction. |

Equipment

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Distillation apparatus (optional, for high purity)

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-2,3,3,3-tetrafluoropropanoic acid (10.0 g, 55.4 mmol).

-

Reagent Addition: To the flask, add anhydrous methanol (100 mL). Stir the mixture until the acid is fully dissolved.

-

Catalyst Addition: Place the flask in an ice bath to cool the solution. Slowly and carefully add concentrated sulfuric acid (1.0 mL) to the stirring solution. The addition of sulfuric acid is exothermic and should be done with caution.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65-70°C for methanol) using a heating mantle or oil bath. Continue the reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) if desired.

-

Workup - Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold water.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious as carbon dioxide gas will be evolved. Continue washing until the effervescence ceases. Then, wash with brine (saturated NaCl solution) to remove any residual water-soluble components.

-

Drying: Dry the organic phase over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under atmospheric or reduced pressure to obtain the pure methyl 2-chloro-2,3,3,3-tetrafluoropropanoate. For many applications, the crude product may be of sufficient purity.

Workflow Diagram

Caption: Experimental workflow for the synthesis of methyl 2-chloro-2,3,3,3-tetrafluoropropanoate.

Discussion and Key Considerations

-

Influence of Halogen Substituents: The presence of electron-withdrawing fluorine and chlorine atoms on the alpha-carbon can increase the acidity of the carboxylic acid, which may facilitate the initial protonation step. However, strong inductive effects can also slightly decrease the nucleophilicity of the carbonyl oxygen. In practice, for Fischer esterification, these electronic effects are generally overcome by the use of a strong acid catalyst and forcing conditions (reflux).

-

Choice of Catalyst: Concentrated sulfuric acid is a highly effective and common catalyst for Fischer esterification due to its strong acidity and dehydrating properties.[1] Other strong acids like hydrochloric acid or p-toluenesulfonic acid can also be used.[3][4] For substrates that are sensitive to strong acids, milder methods such as those employing chlorosilanes or other coupling agents may be considered.[7][8]

-

Driving the Equilibrium: The use of a large excess of the alcohol (in this case, methanol acting as the solvent) is the primary method to shift the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.[2][4][6]

-

Purification Strategy: The choice of purification method depends on the desired purity of the final product. For many applications, a simple extractive workup followed by solvent removal is sufficient. For higher purity, fractional distillation is recommended. Given that the product is a halogenated ester, care should be taken to ensure the distillation apparatus is dry and the distillation is performed under appropriate pressure to avoid decomposition. Purification of fluorinated esters can sometimes be challenging, and alternative methods like chromatography may be necessary for complex mixtures.[9][10]

-

Safety Precautions: 2-Chloro-2,3,3,3-tetrafluoropropanoic acid is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be performed in a well-ventilated fume hood. Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

Conclusion

This application note provides a comprehensive and practical guide for the esterification of 2-Chloro-2,3,3,3-tetrafluoropropanoic acid using the Fischer-Speier method. By understanding the underlying chemical principles and paying close attention to the detailed procedural steps and safety precautions, researchers can reliably synthesize the corresponding esters in good yield. The protocol is designed to be adaptable for various simple alcohols and scalable for different research and development needs.

References

-

Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]

-

Professor Dave Explains. (2019, July 29). 08.08 Esterification of Carboxylic Acids [Video]. YouTube. Retrieved from [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

-

Nakao, R., Oka, K., & Fukumoto, T. (1981). A Simple Method for the Esterification of Carboxylic Acids Using Chlorosilanes. Bulletin of the Chemical Society of Japan, 54(4), 1267-1268. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-fluorocarboxylic acids and derivatives. Retrieved from [Link]

- Google Patents. (n.d.). US5336801A - Processes for the preparation of 2,2,3,3-tetrafluoropropionate salts and derivatives thereof.

- Google Patents. (n.d.). WO2006052567A2 - Purification of fluorinated alcohols.

-

Bonn, D. E., & Brittain, W. D. G. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications. Retrieved from [Link]

- Google Patents. (n.d.). US10183903B2 - Method for preparing 2,3,3,3-tetrafluoropropene using methyl magnesium chloride.

-

Jack Westin. (n.d.). Carboxylic Acids Important Reactions. Retrieved from [Link]

- Google Patents. (n.d.). US7795480B2 - Method for producing 2-chloro-3,3,3,-trifluoropropene (HCFC-1233xf).

-

National Center for Biotechnology Information. (n.d.). Methyl 2-chloropropionate. PubChem. Retrieved from [Link]

-

University of Toronto. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

-

ResearchGate. (2016, April 15). How to purify esterefication product?. Retrieved from [Link]

- Google Patents. (n.d.). CN105601517A - Synthetic method of methyl 3,3,3-trifluoropropionate.

-

Ye, Y., & Sanford, M. S. (2013). Copper-mediated fluorination of arylboronate esters. Identification of a copper(III) fluoride complex. Journal of the American Chemical Society, 135(12), 4648–4651. Retrieved from [Link]

- Google Patents. (n.d.). EP2189438A1 - Method for purification of optically active -fluorocarboxylic acid esters.

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. m.youtube.com [m.youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. jackwestin.com [jackwestin.com]

- 6. athabascau.ca [athabascau.ca]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Ester synthesis by esterification [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. EP2189438A1 - Method for purification of optically active -fluorocarboxylic acid esters - Google Patents [patents.google.com]

Application Note & Protocol: Synthesis of 2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride is a highly specialized acyl chloride, valuable as a reactive intermediate in the synthesis of complex fluorinated molecules for the pharmaceutical, agrochemical, and materials science sectors. Its utility stems from the presence of both a reactive acyl chloride group and a tetrafluorinated propyl chain, which can impart unique properties such as metabolic stability and altered lipophilicity to target molecules. This document provides a comprehensive guide to the synthesis of this compound, including a proposed route for its precursor and a detailed protocol for the final conversion.

Proposed Synthesis of 2-Chloro-2,3,3,3-tetrafluoropropanoic Acid

A specific, peer-reviewed synthesis for 2-Chloro-2,3,3,3-tetrafluoropropanoic acid is not prominently documented. However, a plausible route can be extrapolated from established methods for the synthesis of similar alpha-chloro acids. One such general method involves the diazotization of an alpha-amino acid followed by chlorination. For instance, (S)-2-chloropropanoic acid can be synthesized from (S)-alanine by reaction with sodium nitrite in hydrochloric acid[2]. A similar approach could be envisioned starting from the corresponding amino acid, 2-amino-2,3,3,3-tetrafluoropropanoic acid, though the availability of this starting material may be limited.

Alternatively, direct chlorination of a suitable precursor could be explored. Given the challenges in obtaining the ideal starting materials, for the purpose of this guide, we will assume the availability of 2-Chloro-2,3,3,3-tetrafluoropropanoic acid as the starting material for the synthesis of the target acyl chloride.

Conversion of 2-Chloro-2,3,3,3-tetrafluoropropanoic Acid to 2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. Several reagents are effective for this purpose, including thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (PCl₃)[3][4]. Of these, thionyl chloride and oxalyl chloride are often preferred due to the formation of gaseous byproducts, which simplifies purification of the desired acyl chloride[3][5].

Mechanism with Thionyl Chloride: The reaction of a carboxylic acid with thionyl chloride proceeds via the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion to yield the acyl chloride, sulfur dioxide, and hydrogen chloride[5].

Mechanism with Oxalyl Chloride: Oxalyl chloride, often used with a catalytic amount of N,N-dimethylformamide (DMF), is another effective reagent that provides a mild and selective conversion[6]. The reaction proceeds through a Vilsmeier-Haack type intermediate, which is the active chlorinating agent[6][7].

The following protocol details the use of thionyl chloride, a common and cost-effective choice.

Experimental Protocol: Synthesis of 2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride

Materials and Equipment:

-

2-Chloro-2,3,3,3-tetrafluoropropanoic acid

-

Thionyl chloride (SOCl₂)

-

Dry dichloromethane (DCM) (optional, as solvent)

-

Round-bottom flask with a reflux condenser and a gas outlet to a scrubber

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Distillation apparatus

-

Standard laboratory glassware

-

Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves

Safety Precautions:

-

Thionyl chloride is a corrosive and toxic substance that reacts violently with water to release HCl and SO₂ gases. All manipulations should be performed in a well-ventilated fume hood.

-

The reaction produces gaseous byproducts (SO₂ and HCl) which are corrosive and toxic. The reaction apparatus must be equipped with a gas outlet leading to a scrubber containing a basic solution (e.g., sodium hydroxide) to neutralize these gases.

-

Acyl chlorides are lachrymatory and corrosive. Handle with care and avoid inhalation of vapors.

Step-by-Step Procedure:

-

Preparation of the Reaction Setup:

-

Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator to prevent hydrolysis of thionyl chloride and the product.

-

Set up a round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a scrubber.

-

-

Reaction:

-

In the round-bottom flask, place 2-Chloro-2,3,3,3-tetrafluoropropanoic acid (1.0 equivalent).

-

Slowly add an excess of thionyl chloride (typically 2.0-3.0 equivalents) to the flask at room temperature with stirring[8]. The reaction can also be performed in an inert solvent like dry dichloromethane.

-

Once the initial effervescence subsides, slowly heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76 °C) using a heating mantle.

-

Maintain the reflux for 2-4 hours, or until the evolution of gas ceases, indicating the completion of the reaction.

-

-

Work-up and Purification:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under atmospheric pressure or, more commonly, under reduced pressure (rotary evaporation)[8]. Ensure the vacuum line is protected by a cold trap and a base trap.

-

The crude 2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride can then be purified by fractional distillation under reduced pressure. The boiling point will be dependent on the pressure.

-

Data Summary

| Parameter | Recommended Condition | Rationale |

| Starting Material | 2-Chloro-2,3,3,3-tetrafluoropropanoic acid | The corresponding carboxylic acid is the direct precursor to the acyl chloride. |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Effective, common, and produces gaseous byproducts for easier purification[3][5]. |

| Stoichiometry | 2.0 - 3.0 equivalents of SOCl₂ | An excess of the reagent ensures complete conversion of the carboxylic acid. |

| Solvent | Neat or dry, inert solvent (e.g., DCM) | The reaction can be run without a solvent, or a solvent can be used to control the reaction rate. |

| Temperature | Reflux (approx. 76 °C) | Heating accelerates the reaction to completion. |

| Reaction Time | 2 - 4 hours | Sufficient time for the complete conversion of the starting material. |

| Purification | Fractional Distillation | To obtain the pure acyl chloride from any non-volatile impurities. |

Synthesis Workflow

Caption: Proposed two-step synthesis of 2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride.

References

-